molecular formula C24H28ClN3O5 B358162 2-(3-{5-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID CAS No. 899400-07-8

2-(3-{5-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID

Cat. No.: B358162
CAS No.: 899400-07-8
M. Wt: 473.9g/mol
InChI Key: TXLOSIHBMBAQPZ-UHFFFAOYSA-N
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Description

2-(3-{5-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID is a complex organic compound with a unique structure that combines a pyridazinone core with an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{5-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of 2,4-dimethoxyaniline with a chlorinated pyridazine derivative under basic conditions.

    Introduction of the Adamantane Moiety: The adamantane group is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with the pyridazinone intermediate.

    Formation of the Acetic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-{5-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-{5-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to degradation.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(3-{5-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid
  • 2-[[6-[(5-Chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid

Uniqueness

Compared to similar compounds, 2-(3-{5-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL}ADAMANTAN-1-YL)ACETIC ACID stands out due to its adamantane moiety, which imparts unique properties such as increased rigidity and stability. This makes it particularly valuable in applications requiring robust and durable materials.

Properties

CAS No.

899400-07-8

Molecular Formula

C24H28ClN3O5

Molecular Weight

473.9g/mol

IUPAC Name

2-[3-[5-chloro-4-(2,4-dimethoxyanilino)-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid

InChI

InChI=1S/C24H28ClN3O5/c1-32-16-3-4-17(19(6-16)33-2)27-18-12-26-28(22(31)21(18)25)24-9-14-5-15(10-24)8-23(7-14,13-24)11-20(29)30/h3-4,6,12,14-15,27H,5,7-11,13H2,1-2H3,(H,29,30)

InChI Key

TXLOSIHBMBAQPZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)(C4)CC(=O)O)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)(C4)CC(=O)O)Cl)OC

Origin of Product

United States

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